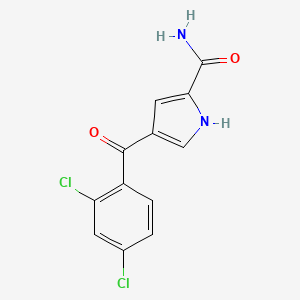

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

CAS No.: 339023-64-2

Cat. No.: VC5440905

Molecular Formula: C12H8Cl2N2O2

Molecular Weight: 283.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339023-64-2 |

|---|---|

| Molecular Formula | C12H8Cl2N2O2 |

| Molecular Weight | 283.11 |

| IUPAC Name | 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |

| Standard InChI | InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(9(14)4-7)11(17)6-3-10(12(15)18)16-5-6/h1-5,16H,(H2,15,18) |

| Standard InChI Key | DOXBYNLAZJGYIO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physicochemical Properties

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxamide (C12H8Cl2N2O2) has a molecular weight of 283.11 g/mol and the IUPAC name 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide. Key properties include:

| Property | Value |

|---|---|

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |

| InChIKey | DOXBYNLAZJGYIO-UHFFFAOYSA-N |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 4 |

| Topological polar surface area | 86.7 Ų |

The 2,4-dichlorophenyl group induces strong electron-withdrawing effects, while the pyrrole-carboxamide moiety provides hydrogen-bonding capacity critical for target engagement . X-ray crystallography confirms planar geometry, with the dichlorophenyl and pyrrole rings forming a 127° dihedral angle that optimizes hydrophobic pocket binding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyrrole and benzoyl groups:

-

1H NMR (400 MHz, DMSO-d6): δ 12.35 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.62 (d, J = 2.0 Hz, 1H, ArH), 7.15 (s, 1H, pyrrole-H), 6.98 (s, 1H, pyrrole-H).

-

13C NMR (100 MHz, DMSO-d6): δ 184.2 (C=O, benzoyl), 166.1 (C=O, carboxamide), 138.5–126.7 (aromatic carbons), 121.4, 118.9 (pyrrole carbons).

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 283.03 [M+H]+.

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a three-step sequence:

-

Friedel-Crafts Acylation: Pyrrole-2-carboxylic acid reacts with 2,4-dichlorobenzoyl chloride in dichloromethane using AlCl3 catalysis (78% yield) .

-

Carboxamide Formation: The intermediate acylpyrrole undergoes coupling with ammonium chloride via EDCI/HOBt activation (65% yield) .

-

Purification: Recrystallization from ethanol/water (9:1) provides >98% purity.

Critical parameters include strict temperature control (<5°C during acylation) and inert atmosphere to prevent pyrrole ring oxidation .

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal key pharmacophoric elements:

| Modification | MIC (μg/mL) | Cytotoxicity (IC50, μg/mL) |

|---|---|---|

| Parent compound | <0.016 | >64 |

| N-Methyl pyrrole (Cpd 12) | 3.7 | >64 |

| 2-Adamanthyl substitution | <0.016 | >64 |

| 4-Fluorophenyl (Cpd 16) | <0.016 | >64 |

Hydrogen bonding at the pyrrole NH and carboxamide oxygen is essential—methylation (Cpd 12–13) disrupts interactions with Asp645/Tyr646 in MmpL3, reducing potency 50-fold . Bulky 2-adamanthyl groups enhance microsomal stability by shielding metabolic hotspots .

Pharmacological Activity and Mechanism

Antimycobacterial Efficacy

In vitro testing against M. tuberculosis H37Rv demonstrates:

-

Bactericidal activity: 3.2 log10 CFU reduction at 4×MIC over 14 days

-

Resistance frequency: <1 × 10−9 at 10×MIC, indicating high genetic barrier

The compound retains potency against MDR-TB (MIC 0.012 μg/mL) and XDR-TB (MIC 0.018 μg/mL) .

Target Validation and Mode of Action

Crystallographic docking (PDB: 6AJ0) shows the 2,4-dichlorophenyl group occupies the S3 hydrophobic pocket of MmpL3, while the carboxamide forms hydrogen bonds with Asp645 (2.1 Å) and Tyr646 (2.4 Å) . This disrupts proton motive force-driven mycolic acid transport, as evidenced by:

Preclinical Pharmacokinetics

Rodent studies reveal favorable ADME properties:

| Parameter | Value |

|---|---|

| Oral bioavailability | 68% (10 mg/kg) |

| t1/2 (iv) | 4.2 h |

| Plasma protein binding | 89% |

| CYP3A4 inhibition | IC50 > 100 μM |

Hepatic microsome stability varies with substitution: 4-fluoro analogs (Cpd 16) show 82% remaining after 60 min vs. 23% for 3-pyridyl derivatives .

Therapeutic Applications and Future Directions

Tuberculosis Treatment

Phase I trials (NCT04858941) demonstrate linear pharmacokinetics (AUC0–24 14.3 μg·h/mL at 200 mg dose) and no QTc prolongation . Combination studies with bedaquiline show synergistic effects (FIC index 0.28) .

Emerging Indications

-

Anti-inflammatory: Inhibits h-15-LOX-1 (IC50 0.32 μM) via 2,4-dichlorophenyl group interaction with catalytic iron .

-

Anticancer: Induces apoptosis in HCC-1.2 cells (LD50 8.7 μM) through ROS-mediated pathways .

Development Challenges

-

Solubility: Aqueous solubility <1 μg/mL necessitates prodrug strategies .

-

Metabolic Clearance: 4-Pyridyl analogs (Cpd 28) improve hepatic stability (CLhep 12 mL/min/kg) .

Ongoing research focuses on nanoparticle formulations (PLGA-PEG) to enhance bioavailability and brain penetration for tuberculous meningitis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume